1-(4-ethylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-14-6-8-16(9-7-14)23(21,22)20-11-4-5-15(13-20)17-10-12-19(2)18-17/h6-10,12,15H,3-5,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGDYKOIJCHLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the pyrazole group: The pyrazole moiety can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Sulfonylation: The final step involves the sulfonylation of the piperidine ring with 4-ethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Sulfonyl Group Variations: The target compound’s 4-ethylbenzene substituent offers moderate hydrophobicity, favoring passive diffusion across membranes. The pyrazole-sulfonyl derivative (CAS 956961-11-8) replaces the benzene ring with a substituted pyrazole, altering conformational flexibility and electronic distribution .
Piperidine/Pyrazole Modifications :
- The carboxylic acid analog (CAS 956961-11-8) increases water solubility but may limit blood-brain barrier penetration due to ionization at physiological pH .
- The phenylpyrazole analog (compound 6 in ) introduces steric hindrance, which could reduce binding efficiency to hydrophobic targets but improve selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving sulfonylation of piperidine intermediates. The oxazole and pyrazole analogs may require additional steps for heterocycle formation, increasing synthetic complexity .
Analytical Characterization :
- Structural elucidation of these compounds would utilize crystallography (e.g., SHELX programs for X-ray diffraction) and computational tools like Multiwfn for wavefunction analysis to compare electron density distributions and reactivity .
Research Findings and Implications
- Lipophilicity : The 4-ethyl group in the target compound provides a favorable logP value (~3–4 estimated), suggesting better absorption than polar analogs like the oxazole derivative.
- Target Binding : The pyrazole ring’s nitrogen atoms may coordinate with metal ions in enzyme active sites, while the sulfonyl group could engage in hydrogen bonding, as seen in kinase inhibitors .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-ethylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to enhance solubility and reaction efficiency .
- Catalysts: Use cesium carbonate or similar bases to facilitate coupling reactions between the pyrazole and piperidine moieties .
- Temperature: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification: Column chromatography or recrystallization ensures high purity (>95%), validated via NMR and mass spectrometry .
Basic: How can researchers characterize the structural conformation of this compound?
Methodological Answer:
Characterization involves:
- X-ray Crystallography: Resolves the 3D conformation, e.g., chair conformation of the piperidine ring with puckering parameters (Q₂ = 0.6191 Å, φ = 335.12°) .
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions, while IR identifies sulfonyl and pyrazole functional groups .
- Thermal Analysis: TGA/DSC evaluates stability under varying temperatures (e.g., decomposition above 200°C) .
Basic: What experimental protocols ensure accurate assessment of solubility and stability?
Methodological Answer:
- Solubility: Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO) at 25°C .
- Stability: Conduct accelerated degradation studies under UV light, humidity (75% RH), and oxidative conditions (H₂O₂) for 14 days, analyzed via HPLC .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity:
Rational design integrates molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced: How does crystallographic data inform target interaction mechanisms?
Methodological Answer:
- Intermolecular Interactions: X-ray data reveal hydrogen bonds between the sulfonyl group and residues like Arg112 in kinase targets (distance: 2.8 Å) .
- Conformational Flexibility: Chair-to-boat transitions in the piperidine ring under physiological conditions may affect binding kinetics .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies (e.g., antimicrobial vs. antitumor activity) arise from:
- Assay Variability: Standardize protocols (e.g., MIC vs. IC₅₀ assays) .
- Structural Analogues: Compare with triazole-pyrimidine hybrids (e.g., Compound PKI-402: IC₅₀ = 4 µM in cancer cells) to isolate pharmacophore contributions .
Advanced: How can hybrid molecular design enhance therapeutic potential?
Methodological Answer:
Hybridization with oxadiazole or triazole moieties improves multitarget engagement:
- Design Example: Incorporate 1,2,4-oxadiazol-3-yl groups to enhance DNA intercalation (e.g., 10× increase in topoisomerase inhibition) .
- Synthetic Routes: Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 6 hrs) .
Advanced: What computational tools predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME estimates logP = 2.1 (optimal for blood-brain barrier penetration) .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) model membrane permeability over 100 ns trajectories .
Advanced: How do environmental conditions affect compound stability during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C; UV exposure reduces purity by 15% over 30 days .
- Humidity Control: Silica gel desiccants prevent hydrolysis of the sulfonyl group (≤0.1% degradation/month) .
Advanced: What role does the piperidine ring conformation play in bioactivity?
Methodological Answer:
- Conformation-Dependent Binding: Chair conformation optimizes hydrophobic interactions with pocket residues (e.g., Leu215 in CYP450) .
- Dynamic Effects: Puckering parameters (Q₂, φ) correlate with enzymatic inhibition (R² = 0.89 in MD simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
